(S)-3-Amino-N-cyclobutylbutanamide
Description
(S)-3-Amino-N-cyclobutylbutanamide is a chiral amide compound characterized by a cyclobutyl group attached to the amide nitrogen and a butanamide backbone with an amino substituent at the third carbon. Its stereospecific (S)-configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s synthesis typically involves the reaction of activated β-ketoesters or diketene derivatives with cyclobutylamine, followed by stereoselective amidation and purification steps .
Properties
IUPAC Name |
(3S)-3-amino-N-cyclobutylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(9)5-8(11)10-7-3-2-4-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSUBWJAGCRGD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)NC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-N-cyclobutylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylamine and butanoyl chloride.
Formation of Intermediate: Cyclobutylamine reacts with butanoyl chloride under controlled conditions to form an intermediate compound.
Amination: The intermediate undergoes amination using a suitable reagent, such as ammonia or an amine derivative, to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-N-cyclobutylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-3-Amino-N-cyclobutylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-N-cyclobutylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- N-Cyclohexylacetoacetamide (): Features a cyclohexyl group instead of cyclobutyl.
- N-Butyl-3-oxo-butanamide (): Replaces the cyclobutyl group with a linear butyl chain.
- (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (): A more complex analog with an indole moiety and cycloheptylpropyl group.
Table 1: Comparative Properties of (S)-3-Amino-N-cyclobutylbutanamide and Analogs
Research Findings and Limitations
Key Studies :
- highlights the high yields (89–94%) of N-alkyl-3-oxo-butanamides, suggesting that cyclobutyl derivatives could achieve similar efficiency with optimized protocols.
- demonstrates the importance of stereochemistry and bulky substituents in modulating biological activity, a principle applicable to the target compound’s design.
- Data Gaps: No direct pharmacological data for this compound are available in the provided evidence, necessitating extrapolation from structural analogs. Comparative metabolic stability studies (e.g., cytochrome P450 interactions) are absent but critical for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
